

Evocalcet: A Comparative Analysis of Long-Term Safety and Efficacy in Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Evocalcet*

Cat. No.: *B607391*

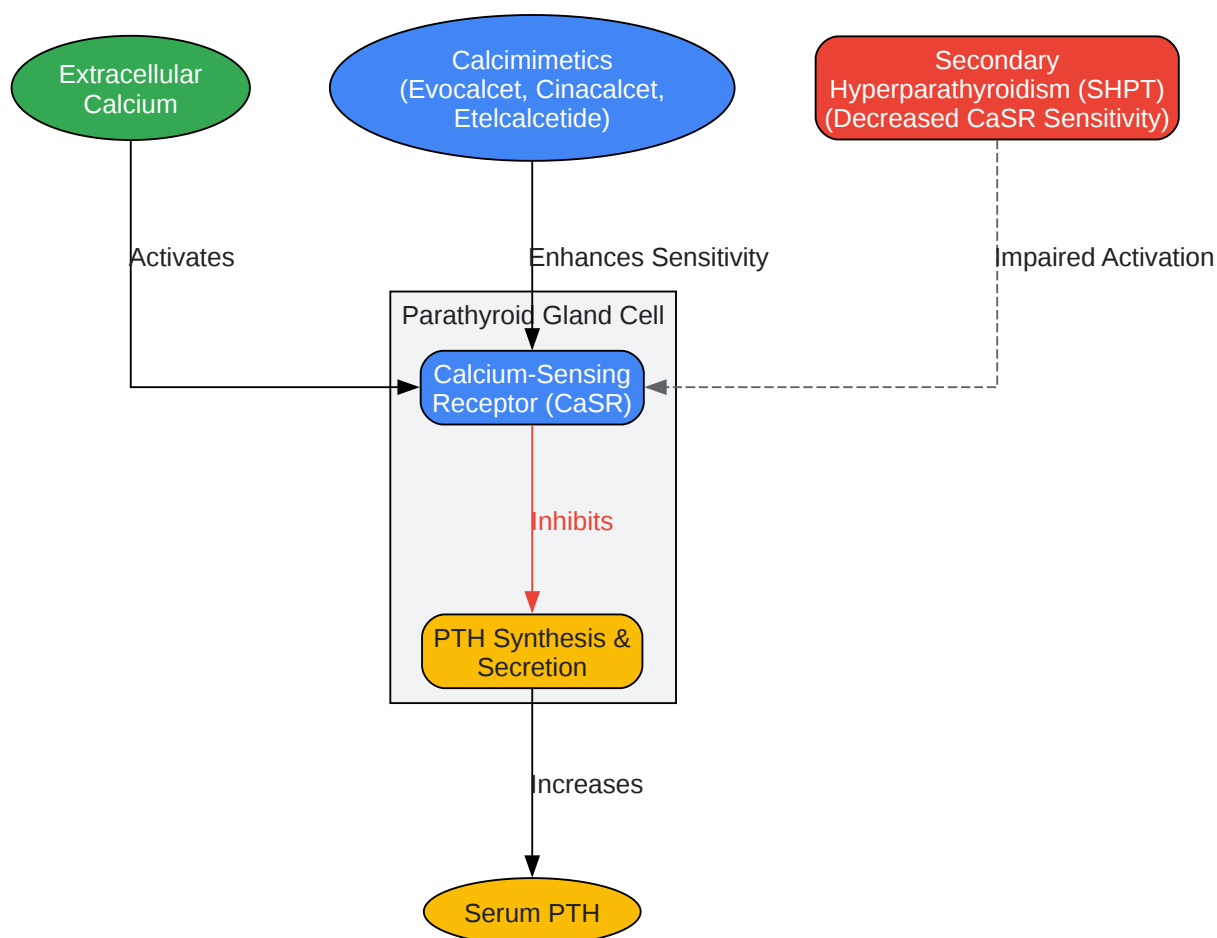
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This guide provides an objective cross-study comparison of the long-term safety and efficacy of **evocalcet**, a novel calcimimetic, with other therapeutic alternatives for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). The information is compiled from pivotal Phase 3 clinical trials and their extension studies, presenting key experimental data to inform research and development in this therapeutic area.

Mechanism of Action: Targeting the Calcium-Sensing Receptor

Evocalcet, like other calcimimetics such as cinacalcet and etelcalcetide, modulates the calcium-sensing receptor (CaSR) on the parathyroid gland. By allosterically increasing the sensitivity of the CaSR to extracellular calcium, these agents suppress the synthesis and secretion of parathyroid hormone (PTH), a key driver of SHPT. This leads to a reduction in serum PTH, calcium, and phosphorus levels, addressing the mineral and bone disorders associated with CKD.



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Mechanism of action of calcimimetics on the parathyroid gland.

Long-Term Efficacy: A Head-to-Head Comparison

Multiple long-term studies have demonstrated the non-inferiority of **evocalcet** to cinacalcet in controlling SHPT. The primary efficacy endpoint in these trials was typically the proportion of

patients achieving the target range for intact parathyroid hormone (iPTH) as defined by the Japanese Society for Dialysis Therapy (JSDT) guidelines (60-240 pg/mL).

Efficacy Endpoint	Evocalcet	Cinacalcet	Etelcalcetide	Study (Duration)
Proportion of Patients Achieving Target iPTH (60-240 pg/mL)	72.7%	76.7%	-	Head-to-Head (30 weeks)[1][2]
72.3% (at 52 weeks)	-	-	Open-Label Extension (52 weeks)[3][4]	
71.8% (at 32 weeks)	-	-	PD Study (52 weeks)[5]	
-	-	64.1% (at 52 weeks)	Post-Marketing Surveillance (52 weeks)[6][7]	
Mean Percentage Change in iPTH from Baseline	-34.7% (at 52 weeks)	-30.2% (at 52 weeks)	-	ORCHESTRA (52 weeks)[8][9][10]
Proportion of Patients with >30% Reduction in PTH from Baseline	67.3% (at 52 weeks)	58.7% (at 52 weeks)	68.2%	ORCHESTRA (52 weeks)[8][9][10], Head-to-Head vs. Cinacalcet (26 weeks)[11][12][13]
Mean Change in Corrected Calcium (mg/dL) from Baseline	Similar to Cinacalcet	Similar to Evocalcet	-	Head-to-Head (30 weeks)[14]
Mean Change in Phosphorus	Similar to Cinacalcet	Similar to Evocalcet	-	Head-to-Head (30 weeks)[14]

(mg/dL) from
Baseline

Long-Term Safety Profile

A key differentiator for **evocalcet** in clinical trials has been its safety profile, particularly concerning gastrointestinal adverse events.

Safety Endpoint (Incidence)	Evocalcet	Cinacalcet	Etelcalcetide	Study (Duration)
Gastrointestinal Adverse Events (Nausea, Vomiting, etc.)	18.6%	32.8%	-	Head-to-Head (30 weeks)[1][2]
33.5%	50.5%	-	ORCHESTRA (52 weeks)[8][9][10]	
-	-	1.6% (GI disorders)	Post-Marketing Surveillance (52 weeks)[6][7]	
Hypocalcemia	Incidence did not differ from Cinacalcet	Incidence did not differ from Evocalcet	8.7% (Hypocalcemia-related ADRs)	ORCHESTRA (52 weeks)[8][9][10], Post-Marketing Surveillance (52 weeks)[6][7]
Decreased Blood Calcium	-	59.8%	68.9%	Head-to-Head vs. Etelcalcetide (26 weeks)[11][12][13]

Experimental Protocols: Key Phase 3 Studies

Evocalcet vs. Cinacalcet Head-to-Head Study

- Design: A 30-week, randomized, double-blind, double-dummy, active-controlled, parallel-group, multicenter study.[\[1\]](#)[\[2\]](#)
- Patient Population: Japanese patients with SHPT on maintenance hemodialysis.[\[1\]](#)[\[2\]](#)
- Intervention: Patients were randomized to receive either oral **evocalcet** once daily or oral cinacalcet once daily. Doses were titrated to achieve the target iPTH range.[\[1\]](#)[\[2\]](#)
- Primary Endpoint: Proportion of patients achieving a mean iPTH level of 60-240 pg/mL during weeks 28 to 30.[\[1\]](#)[\[2\]](#)
- Secondary Endpoints: Incidence of adverse events, particularly gastrointestinal-related events.[\[1\]](#)[\[2\]](#)

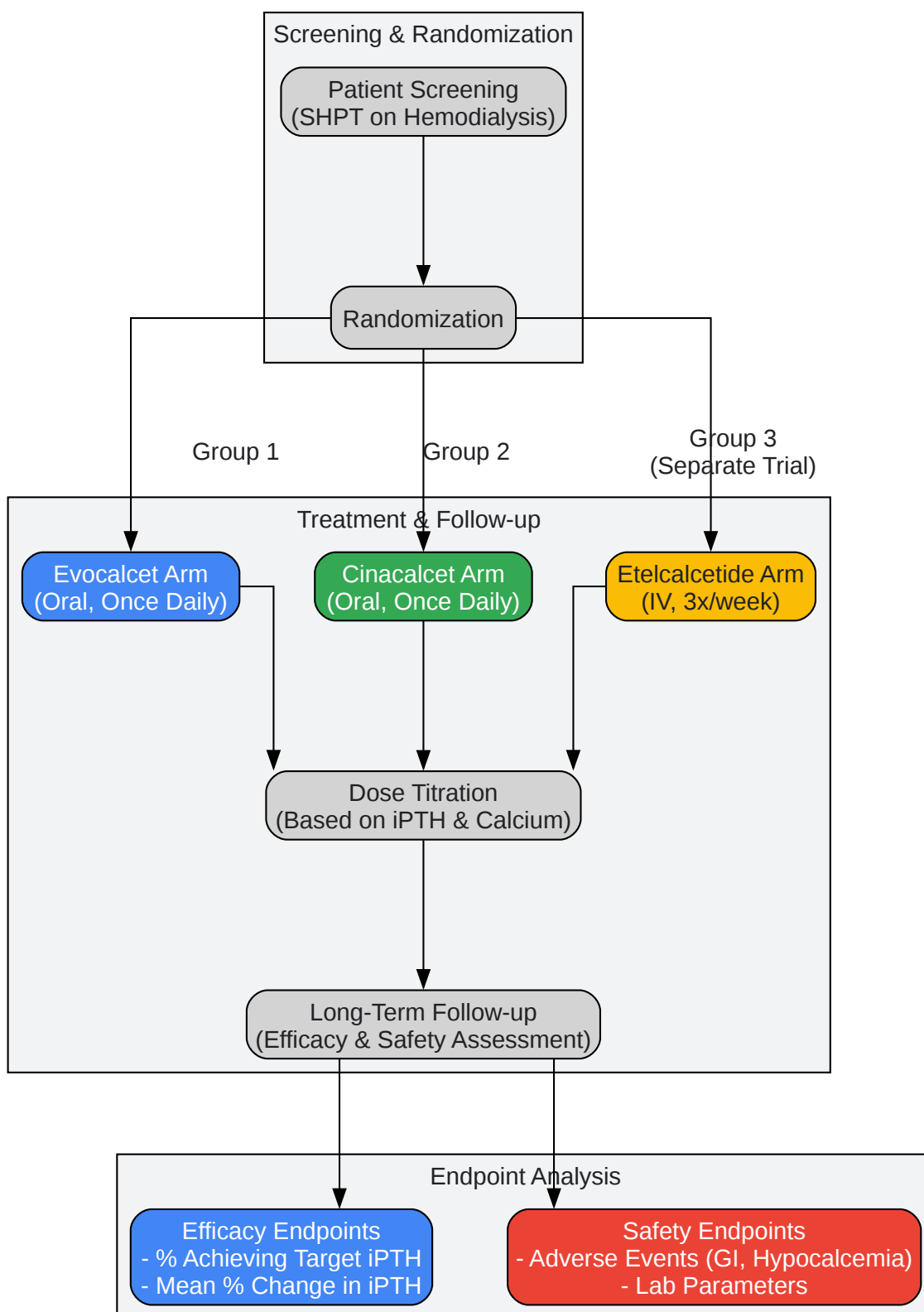
ORCHESTRA Study (Evocalcet vs. Cinacalcet)

- Design: A 52-week, randomized, double-blind, intra-patient dose-adjustment, parallel-group, international multicenter study.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Patient Population: East Asian hemodialysis patients with SHPT.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Intervention: Patients were randomized to receive either **evocalcet** or cinacalcet.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Primary Endpoint: Mean percentage change in intact PTH levels from baseline at 52 weeks.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Secondary Endpoints: Proportion of patients achieving a $\geq 30\%$ decrease in intact PTH levels from baseline and the incidence of adverse events.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Etelcalcetide vs. Cinacalcet Head-to-Head Study

- Design: A 26-week, randomized, double-blind, double-dummy, active-controlled trial.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[15\]](#)
- Patient Population: Patients on hemodialysis with moderate to severe SHPT.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Intervention: Patients were randomized to receive either intravenous etelcalcetide three times per week or oral cinacalcet daily.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Primary Endpoint: Proportion of patients with a >30% reduction in PTH from baseline.[\[15\]](#)
- Secondary Endpoints: Proportion of patients with a >50% reduction in PTH from baseline and the incidence of adverse events, including decreased blood calcium, nausea, and vomiting.[\[15\]](#)



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Generalized experimental workflow for comparative calcimimetic trials.

Conclusion

Long-term clinical data demonstrate that **evocalcet** is an effective and well-tolerated treatment for secondary hyperparathyroidism in patients with chronic kidney disease. Its efficacy in reducing PTH levels is non-inferior to cinacalcet. A key advantage of **evocalcet** observed in head-to-head trials is a significantly lower incidence of gastrointestinal adverse events compared to cinacalcet. While direct long-term comparative data with etelcalcetide is limited, **evocalcet** presents a favorable oral therapeutic option with a well-documented safety and efficacy profile. Further research, including real-world evidence and direct comparisons with other calcimimetics, will continue to refine the understanding of its place in the management of SHPT.

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- To cite this document: BenchChem. [Evocalcet: A Comparative Analysis of Long-Term Safety and Efficacy in Secondary Hyperparathyroidism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607391#cross-study-comparison-of-evocalcet-s-long-term-safety-and-efficacy]

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